molecular formula C12H13ClN2O3S B2441482 N-(2-((3-chlorophenyl)sulfonamido)ethyl)but-2-ynamide CAS No. 2194848-03-6

N-(2-((3-chlorophenyl)sulfonamido)ethyl)but-2-ynamide

Cat. No.: B2441482
CAS No.: 2194848-03-6
M. Wt: 300.76
InChI Key: AUMHLKXCPSJEAI-UHFFFAOYSA-N
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Description

N-(2-((3-chlorophenyl)sulfonamido)ethyl)but-2-ynamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a sulfonamide group, a chlorophenyl group, and an alkyne moiety, which contribute to its diverse reactivity and potential biological activities.

Scientific Research Applications

N-(2-((3-chlorophenyl)sulfonamido)ethyl)but-2-ynamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3-chlorophenyl)sulfonamido)ethyl)but-2-ynamide typically involves the following steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 3-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Alkyne Introduction: The sulfonamide intermediate is then reacted with an alkyne derivative under suitable conditions to introduce the but-2-ynamide moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it into corresponding amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N-(2-((3-chlorophenyl)sulfonamido)ethyl)but-2-ynamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes involved in folate synthesis, while the alkyne moiety may interact with other biological pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

    Sulfonamides: Compounds like sulfamethoxazole and sulfadiazine share the sulfonamide group and exhibit similar biological activities.

    Alkyne Derivatives: Compounds containing alkyne moieties, such as propargyl alcohol, have comparable reactivity.

Uniqueness: N-(2-((3-chlorophenyl)sulfonamido)ethyl)but-2-ynamide is unique due to the combination of its sulfonamide, chlorophenyl, and alkyne groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[(3-chlorophenyl)sulfonylamino]ethyl]but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3S/c1-2-4-12(16)14-7-8-15-19(17,18)11-6-3-5-10(13)9-11/h3,5-6,9,15H,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMHLKXCPSJEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCNS(=O)(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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